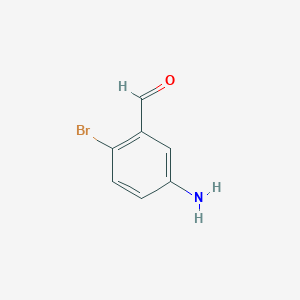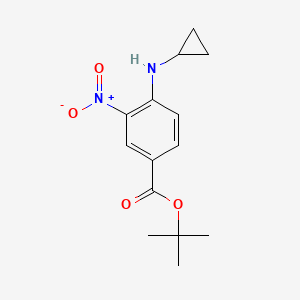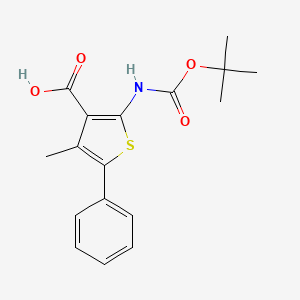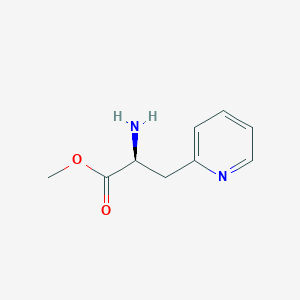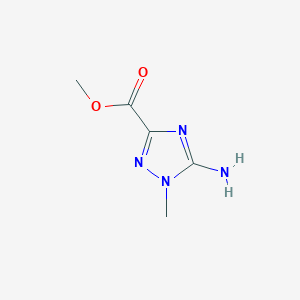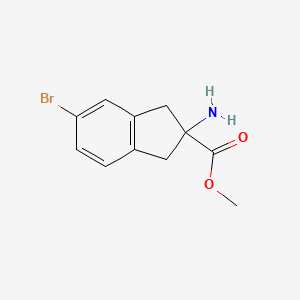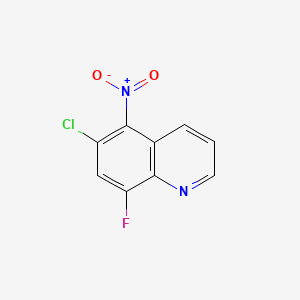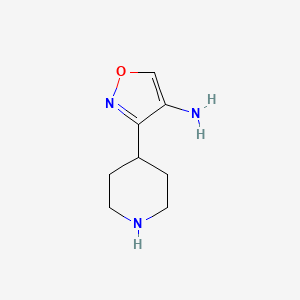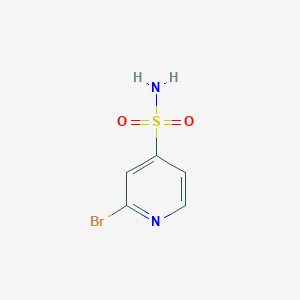![molecular formula C14H13Cl2NOS B13504379 n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide](/img/structure/B13504379.png)
n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide is a chemical compound with the molecular formula C14H13Cl2NOS It is characterized by the presence of a thiophene ring substituted with two chlorine atoms and an ethyl chain linked to a phenylacetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorothiophene and 2-phenylacetic acid.
Formation of Intermediate: The 2,5-dichlorothiophene is reacted with an appropriate alkylating agent to introduce the ethyl group, forming 2-(2,5-dichlorothiophen-3-yl)ethyl intermediate.
Amidation: The intermediate is then reacted with 2-phenylacetic acid under amidation conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the thiophene ring.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated thiophene derivatives.
Substitution: Thiophene derivatives with various functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ethyl 2-(2,5-dichlorothiophen-3-yl)acetate
- [2-(2,5-dichlorothiophen-3-yl)ethyl]trimethylazanium iodide
- ethyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate
Uniqueness
n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide is unique due to the presence of both the thiophene ring and the phenylacetamide group. This combination of structural features may confer distinct chemical and biological properties compared to similar compounds, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H13Cl2NOS |
|---|---|
Poids moléculaire |
314.2 g/mol |
Nom IUPAC |
N-[2-(2,5-dichlorothiophen-3-yl)ethyl]-2-phenylacetamide |
InChI |
InChI=1S/C14H13Cl2NOS/c15-12-9-11(14(16)19-12)6-7-17-13(18)8-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,17,18) |
Clé InChI |
KBOVGGPXDAXDKO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NCCC2=C(SC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


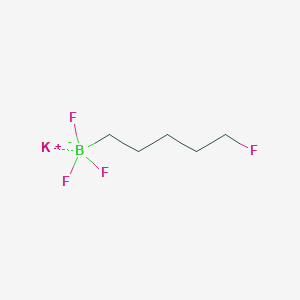
![7-Chloro-5-methylfuro[2,3-c]pyridine](/img/structure/B13504299.png)

![tert-butyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B13504314.png)
